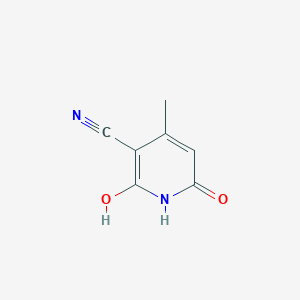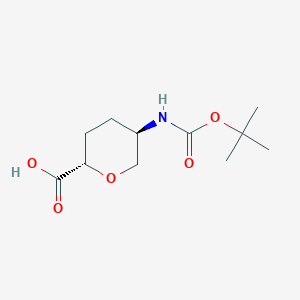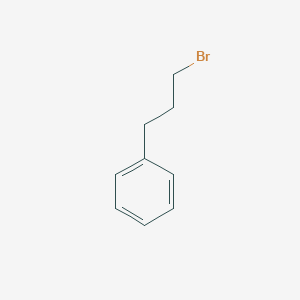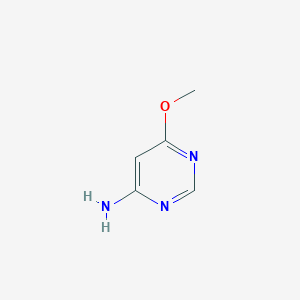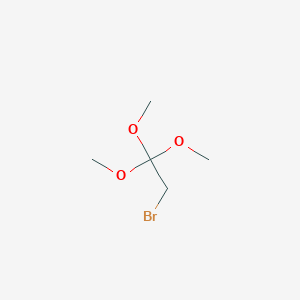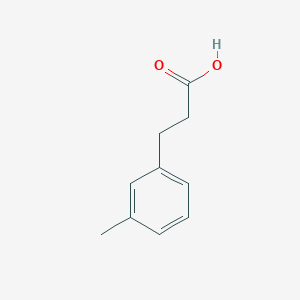![molecular formula C15H16O2 B043005 Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- CAS No. 837-08-1](/img/structure/B43005.png)
Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-
Descripción general
Descripción
Synthesis Analysis
The synthesis of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, involves complex chemical processes aimed at achieving the desired structural configuration and purity. Recent reviews and studies on similar phenolic compounds, like the synthesis of 4-Hydroxycoumarin, involve methods using phenol and 1-(2-hydroxyphenyl)ethanone as starting compounds, suggesting a potential pathway for synthesizing related phenolic structures through modification of starting materials or reaction conditions (Yoda et al., 2019).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the reactivity and interactions of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- with other molecules. The compound's structure, characterized by a hydroxyl group attached to an aromatic ring, plays a significant role in its chemical behavior and properties. Studies on phenolic compounds highlight their complex structure and the implications for their antioxidant properties and reactivity (Haminiuk et al., 2012).
Chemical Reactions and Properties
Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, participates in a variety of chemical reactions, influenced by its phenolic structure. Reactions include oxidation, reduction, and potential polymerization processes, contributing to the versatility of its applications. The compound's reactivity towards different chemical agents and conditions can significantly alter its properties and applications (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-, such as melting point, boiling point, solubility, and density, are essential for its handling and application in various domains. These properties are determined by its molecular structure and influence its stability, storage, and application conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards acids and bases, and photochemical behavior, are critical for understanding the applications and safety measures required when handling Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]-. The presence of the hydroxyl group contributes to its potential as an antioxidant and its reactivity towards various chemical transformations (Shahidi & Ambigaipalan, 2015).
Aplicaciones Científicas De Investigación
Structural and Chemical Properties : Schiff-base complexes of phenolic compounds, like 2-α-(2-hydroxyphenyl)imino]methylphenol, are used in chemical research due to their unique structural and chemical properties (Tunç, Sarı, Sadıkoğlu, & Büyükgüngör, 2009).
Biological Applications : Phenolic compounds with unsaturated lateral chains are known to increase virulence induction and gene transfer in Agrobacterium, highlighting their significance in biological research (Joubert et al., 2002). Furthermore, certain synthesized phenolic compounds have been shown to be highly effective in protecting DNA against hydroxyl free radicals (Shabbir et al., 2016).
Industrial and Medical Applications : Phenols and related compounds are extensively used in the plastic industry, food packaging, and medical devices, where they impart softness and flexibility (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Antimicrobial Activity : For over a century, non-halogenated phenolic compounds have been used as antiseptics to control the growth of microorganisms, including applications in food preservation (Davidson & Brandén, 1981).
Cardiovascular Health Research : Novel calcium antagonists derived from phenolic compounds have been studied for their potential in cardiovascular health due to their calcium overload inhibition and antioxidant activity (Kato et al., 1999).
Enzymatic and Chemical Reactions : Phenolic compounds are involved in various enzymatic and chemical reactions, such as the enzymic hydroxylation of 4-ethylphenol producing optically active 1-(4'-hydroxyphenyl)-ethanol (McIntire et al., 1984).
Polymer Research : Phenol derivatives with a methacryloyl group have potential applications in the synthesis of highly reactive polymers (Uyama et al., 1998).
Environmental Applications : Phenolic compounds are also relevant in environmental studies, such as in the bioremediation of endocrine-disrupting chemicals like Bisphenol A (Chhaya & Gupte, 2013).
Mecanismo De Acción
Target of Action
2,4’-Bisphenol A (BPA) is an organic synthetic compound that primarily targets estrogen receptors . It also interacts with GPR30 and androgen receptors . BPA’s interaction with these receptors affects various physiological functions, including body weight regulation, tumorigenesis, metabolism, and male reproductive function .
Mode of Action
BPA exhibits both estrogenic and antiestrogenic activities . It acts as an agonist on estrogen receptors and an antagonist on androgen receptors . This dual action allows BPA to interfere with the normal functioning of these receptors, leading to various physiological changes .
Biochemical Pathways
BPA affects several biochemical pathways. It modulates the activity of transcription factors such as PPARγ, C/EBP, Nrf2, HOX, and HAND2 . These transcription factors play crucial roles in fat and liver homeostasis, cardiovascular system regulation, and cancer progression . BPA also induces adipogenesis and stimulates lipid accumulation in adipose tissue and liver . Furthermore, it perturbs cytokine levels, which can have wide-ranging effects on immune function and inflammation .
Pharmacokinetics
BPA is rapidly metabolized in the body, primarily through glucuronidation . This process, mediated by phase II enzymes like UDP-glucuronosyltransferase, facilitates the elimination of BPA from the body . Bpa’s pharmacokinetics can be influenced by factors such as dose and route of administration . For instance, intestinal glucuronidation of BPA is significant, and enterohepatic recirculation can influence the systemic clearance of BPA .
Result of Action
BPA’s action can lead to various molecular and cellular effects. It has been associated with increased proliferation of certain cancer cells , changes in gene and protein expression levels, oxidative stress, and disruption of intracellular Ca^2+ homeostasis . BPA exposure has also been linked to neurodevelopmental disorders in children, including attention-deficit/hyperactivity disorder (ADHD), autism spectrum disorder (ASD), depression, emotional problems, anxiety, and cognitive disorders .
Action Environment
Environmental factors can significantly influence BPA’s action, efficacy, and stability. BPA is a high production volume chemical, and its release into the environment exceeds one million pounds per year . Humans are primarily exposed to BPA through food packaging and other consumer products . Environmental contamination can also occur, affecting aquatic species and potentially leading to long-term adverse effects .
Propiedades
IUPAC Name |
2-[2-(4-hydroxyphenyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-7-9-12(16)10-8-11)13-5-3-4-6-14(13)17/h3-10,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCQXUZZAXKTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042275 | |
| Record name | Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
837-08-1 | |
| Record name | 2,4′-Bisphenol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Hydroxyphenyl)-2-(4-hydroxyphenyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-[1-(4-hydroxyphenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-[1-(4-hydroxyphenyl)-1-methylethyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-HYDROXYPHENYL)-2-(4-HYDROXYPHENYL)PROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43OH5D3Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bisphenol S (BPS) compare to Bisphenol A (BPA) in terms of its estrogenic activity?
A: Research suggests that BPS, like BPA, can exhibit estrogenic activity, albeit potentially weaker. A study investigated the ability of various bisphenols, including BPS, to induce estrogenic activity. While BPA showed significant estrogen receptor (ER) activation, BPS demonstrated a weaker ability to induce ERα and/or ERβ-mediated activity. This suggests that while structurally similar to BPA, BPS might possess a lower potential for estrogenic disruption, though further research is necessary to fully understand its endocrine-disrupting effects.
Q2: Does the presence of Bisphenol S (BPS) in biochar extracts influence plant growth?
A: The research indicates that BPS and similar organic compounds found in biochar extracts can influence plant growth, with effects varying depending on the biochar source, concentration, and plant species . For instance, some biochar extracts containing BPS negatively affected rice seed germination and root length, while others had positive effects on corn germination. This highlights the complex interaction between biochar-derived compounds like BPS and plant growth. Further research is needed to optimize biochar production to minimize potential negative effects and harness beneficial compounds for enhanced crop productivity.
A: Research indicates that BPS can also act as an androgen receptor (AR) antagonist . This means it can potentially block or interfere with the signaling pathways mediated by androgens, which are crucial for male reproductive development and function. This finding raises concerns about the potential wider endocrine-disrupting effects of BPS and emphasizes the need for further research into its impact on hormonal systems.
Q3: How does the structure of BPS analogs, such as 2,4-bisphenol S and bis-(3-allyl-4-hydroxyphenyl) sulfone, impact their toxicity to bacteria?
A: While the provided abstracts don't offer specific details on the toxicity mechanisms, the research likely explored how structural differences between BPS and its analogs influence their interaction with bacterial cells . Investigating factors like membrane permeability and efflux pump activity can reveal how these compounds enter bacterial cells and whether structural modifications alter their toxicity. This information is crucial for understanding the potential environmental impact of BPS and its analogs on bacterial populations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



